molecular formula C10H17Cl2N3O B6243094 4-(2-aminopyridin-3-yl)piperidin-4-ol dihydrochloride CAS No. 2402828-97-9

4-(2-aminopyridin-3-yl)piperidin-4-ol dihydrochloride

Cat. No.: B6243094
CAS No.: 2402828-97-9
M. Wt: 266.2
InChI Key:
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Description

4-(2-aminopyridin-3-yl)piperidin-4-ol dihydrochloride is a chemical compound that features a piperidine ring substituted with an aminopyridine group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminopyridin-3-yl)piperidin-4-ol dihydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the aminopyridine moiety. The hydroxyl group is then introduced through selective reduction or substitution reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. Key factors include maintaining the purity of reactants, optimizing reaction temperatures, and ensuring efficient purification processes to achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the aminopyridine to a different amine derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of piperidin-4-one derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted aminopyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-aminopyridin-3-yl)piperidin-4-ol dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme action and receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific biological pathways, such as neurotransmitter receptors or enzyme inhibitors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(2-aminopyridin-3-yl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets. The aminopyridine group can form hydrogen bonds and electrostatic interactions with proteins, influencing their activity. The piperidine ring provides structural stability, while the hydroxyl group can participate in additional hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-aminopyridin-3-yl)piperidine: Lacks the hydroxyl group, which may affect its binding properties and reactivity.

    4-(2-aminopyridin-3-yl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical reactivity and biological activity.

    4-(2-aminopyridin-3-yl)piperidin-4-amine:

Uniqueness

4-(2-aminopyridin-3-yl)piperidin-4-ol dihydrochloride is unique due to the presence of both an aminopyridine and a hydroxyl group on the piperidine ring. This combination of functional groups provides a versatile platform for chemical modifications and enhances its potential for diverse applications in scientific research and industry.

Properties

CAS No.

2402828-97-9

Molecular Formula

C10H17Cl2N3O

Molecular Weight

266.2

Purity

95

Origin of Product

United States

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